-(2-Ethoxyphenoxy)ethyl methanesulfonate is an organic compound with the chemical formula C₁₁H₁₆O₅S. It is a type of molecule known as an alkylating agent, which means it can introduce an alkyl group (a hydrocarbon chain) into other molecules.
Scientific research is crucial for understanding the potential risks and benefits of any chemical compound, including 2-(2-Ethoxyphenoxy)ethyl methanesulfonate. Research helps to:
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2-(2-Ethoxyphenoxy)ethyl methanesulfonate is an organic compound characterized by the molecular formula C₁₁H₁₆O₅S and an average mass of 260.307 Da. This compound serves primarily as an intermediate in the synthesis of various pharmaceutical agents, notably tamsulosin, which is utilized in treating benign prostatic hyperplasia. Its structure features a methanesulfonate group attached to a 2-(2-ethoxyphenoxy)ethyl moiety, allowing it to participate in diverse
This compound's biological relevance primarily stems from its role as an intermediate in synthesizing tamsulosin. Tamsulosin acts selectively on alpha-1 adrenergic receptors, leading to relaxation of smooth muscle in the prostate and bladder neck, thereby alleviating urinary symptoms associated with benign prostatic hyperplasia. The ability of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate to form covalent bonds with nucleophilic amino acid residues makes it valuable in studying enzyme mechanisms and protein-ligand interactions .
The synthesis of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate typically involves the following steps:
The applications of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate are diverse:
The interaction studies involving 2-(2-Ethoxyphenoxy)ethyl methanesulfonate often focus on its role as a reactive intermediate. Its ability to form covalent bonds with nucleophilic sites on enzymes or proteins allows researchers to investigate enzyme activity modulation or inhibition. This property is particularly useful in drug design and development, where understanding interactions at a molecular level is critical for creating effective pharmaceuticals .
Several compounds share structural similarities with 2-(2-Ethoxyphenoxy)ethyl methanesulfonate. Here are some notable examples:
Compound Name | Structural Feature | Unique Aspect |
---|---|---|
2-(2-Ethoxyphenoxy)ethyl bromide | Contains a bromide group | More reactive towards nucleophiles than methanesulfonate group |
2-(2-Ethoxyphenoxy)ethanol | Precursor to 2-(2-Ethoxyphenoxy)ethyl methanesulfonate | Lacks the reactive methanesulfonate group |
Methanesulfonyl chloride | Used as a reagent | Acts as a sulfonating agent for various organic compounds |
The uniqueness of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate lies in its specific application as an intermediate in pharmaceutical synthesis and its versatile reactivity profile, distinguishing it from other similar compounds .